molecular formula C10H11BrN2O B14836196 1-(6-Bromopyridin-3-YL)piperidin-2-one

1-(6-Bromopyridin-3-YL)piperidin-2-one

Cat. No.: B14836196
M. Wt: 255.11 g/mol
InChI Key: AJRDCUFOHWHAAQ-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-YL)piperidin-2-one is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 6-position and a piperidin-2-one moiety at the 3-position. The bromine atom enhances electrophilic substitution reactivity, making the compound a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

1-(6-bromopyridin-3-yl)piperidin-2-one

InChI

InChI=1S/C10H11BrN2O/c11-9-5-4-8(7-12-9)13-6-2-1-3-10(13)14/h4-5,7H,1-3,6H2

InChI Key

AJRDCUFOHWHAAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=CN=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes for 1-(6-Bromopyridin-3-YL)piperidin-2-one

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated cross-coupling remains a cornerstone for constructing the pyridine-piperidinone scaffold. A representative approach involves reacting 6-bromopyridin-3-amine with piperidin-2-one under Buchwald-Hartwig amination conditions. This method employs a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (Xantphos), and a base (Cs₂CO₃) in toluene at 110°C for 12–24 hours. Yields typically range from 65% to 78%, with purity dependent on subsequent recrystallization from ethanol-water mixtures.

Grignard Reagent-Mediated Alkylation

Grignard reactions offer a robust alternative for introducing the piperidin-2-one moiety to the bromopyridine core. In this method, 6-bromo-3-iodopyridine is treated with a Turbo Grignard reagent (isopropylmagnesium chloride–lithium chloride complex) in tetrahydrofuran (THF) at ambient temperature, followed by quenching with piperidin-2-one. This single-step protocol achieves yields of 70–85%, with the Turbo Grignard system enhancing reactivity and reducing side reactions compared to traditional Grignard reagents.

Advantages of Ambient-Temperature Processing

The use of Turbo Grignard reagents eliminates the need for cryogenic conditions, simplifying infrastructure requirements and enabling large-scale production. Kinetic studies indicate that reaction completion occurs within 2–3 hours at 25°C, with <5% formation of byproducts such as homo-coupled pyridine derivatives.

Copper-Catalyzed Amination

Copper(I) oxide-catalyzed amination provides a cost-effective route, particularly for industrial applications. A mixture of 6-bromopyridin-3-amine, piperidin-2-one, copper(I) oxide (>0.02 wt%), and aqueous ammonia is heated to 70°C for 8–12 hours. This method achieves 60–72% yield, with catalyst loading critically influencing reaction efficiency. Higher copper concentrations (>0.05 wt%) reduce reaction times but may introduce metallic impurities requiring additional purification steps.

Optimization of Reaction Conditions

Temperature Control in Copper-Catalyzed Systems

Maintaining temperatures below 80°C prevents thermal degradation of intermediates, as evidenced by colorimetric assays. Reactions conducted at 70°C with 0.03 wt% Cu₂O yield a white crystalline product, whereas temperatures exceeding 80°C result in yellow or brown discoloration due to oxidative byproducts.

Solvent Selection and Purification

Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance reaction homogeneity but complicate downstream processing. Ethanol emerges as the preferred solvent for final recrystallization, achieving >99% purity by removing residual copper and unreacted starting materials.

Industrial-Scale Production Strategies

Batch vs. Continuous Flow Reactors

Batch processes dominate large-scale synthesis, with reactors sized between 500–2000 L to accommodate Grignard reagent volumes. Continuous flow systems, though less common, offer advantages in heat dissipation and reaction control, particularly for exothermic steps like amination.

Characterization and Quality Control

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic signals at δ 7.85 ppm (pyridine H-2), δ 3.70 ppm (piperidinone H-3), and δ 2.45 ppm (piperidinone H-4). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 269.0124 [M+H]⁺.

Crystallographic Data

Single-crystal X-ray diffraction reveals a chair conformation for the piperidinone ring and a dihedral angle of 47.5° between the pyridine and piperidinone planes. Intermolecular C–H⋯π interactions stabilize the crystal lattice, as observed in related piperidine derivatives.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromopyridin-3-YL)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

1-(6-Bromopyridin-3-YL)piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-3-YL)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Brominated Pyridine Moieties

  • 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine ():

    • Structural Difference : The piperidin-2-one ring is replaced by a 4-ethylpiperazine group, introducing basicity and flexibility.
    • Implications : The ethylpiperazine substituent may enhance solubility in polar solvents compared to the lactam ring in the target compound. This modification could also alter receptor-binding profiles in pharmacological contexts.
    • Molecular Weight : 216.04 g/mol vs. 241.11 g/mol (estimated for 1-(6-Bromopyridin-3-YL)piperidin-2-one), suggesting differences in pharmacokinetic properties like diffusion rates .
  • 2-Bromo-6-methylpyridine-4-carboxylic acid (): Structural Difference: A carboxylic acid group replaces the piperidin-2-one, and a methyl group is present at the 6-position. This compound is more suited for metal-catalyzed cross-coupling reactions than the target molecule .

Piperidin-2-one Derivatives with Aromatic Substituents

  • 1-(3-((4-Amino-6-((3-chloro-4-methylphenyl)amino)-1,3,5-triazin-2-yl)methoxy)phenyl)piperidin-2-one (): Structural Difference: A triazine-linked aryl group is appended to the piperidin-2-one via a methoxy bridge. The synthetic yield (55.58% in the final step) suggests moderate efficiency, which may contrast with the target compound if its synthesis involves fewer steps .
  • Ethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one (): Structural Difference: A trifluoroethyl group and a polyfluorinated phenyl ring are attached to the piperidin-2-one core. The mass spec data (m/z = 326.0) indicates a higher molecular weight compared to the target compound, which could influence bioavailability .

Q & A

Q. What are the recommended synthetic routes for 1-(6-Bromopyridin-3-YL)piperidin-2-one, and how can reaction conditions be optimized?

The compound can be synthesized via coupling reactions between bromopyridine derivatives and piperidin-2-one scaffolds. For example, Ullmann-type couplings using CuI as a catalyst under basic conditions (e.g., potassium carbonate) at elevated temperatures (130°C) have been effective for similar piperidin-2-one intermediates . Optimization should focus on:

  • Catalyst selection : Copper or palladium catalysts for bromine substitution.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, ethylene glycol) to enhance solubility.
  • Temperature control : Prolonged heating (24+ hours) may improve yields but risks decomposition.
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm the bromopyridine and piperidin-2-one moieties. The bromine atom causes distinct splitting patterns in aromatic protons.
  • IR spectroscopy : A strong carbonyl stretch (~1680–1720 cm1^{-1}) for the piperidin-2-one ring.
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., expected M+1 peak).
  • X-ray crystallography : For unambiguous structural confirmation, if crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictory reactivity data for the bromine substituent in cross-coupling reactions?

Contradictions often arise from competing reaction pathways (e.g., homocoupling vs. heterocoupling). Methodological strategies include:

  • Catalyst screening : Test Pd (e.g., Pd(PPh3_3)4_4) versus Cu-based systems to favor specific coupling pathways .
  • Solvent effects : Use DMSO for radical pathways or toluene for traditional oxidative addition.
  • Additives : Ascorbic acid to suppress homocoupling by stabilizing reactive intermediates.
  • Kinetic studies : Monitor reaction progress via HPLC or TLC to identify optimal reaction windows .

Q. What computational approaches predict the biological activity of this compound, and how are they validated?

  • Molecular docking : Use software like AutoDock to model interactions with targets (e.g., kinases or GPCRs). The bromine’s steric and electronic effects can be assessed for binding affinity.
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs (see similar piperidin-2-one derivatives in ).
  • Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests). Discrepancies may indicate unmodeled solvent or entropic effects .

Q. What functional group modifications enhance target binding while maintaining solubility in SAR studies?

  • Bromine replacement : Substitute with -CN or -CF3_3 to modulate electronic effects without steric bulk .
  • Hydrophilic groups : Introduce -OH or morpholine rings to improve aqueous solubility (see morpholine-containing analogs in ).
  • Hybridization : Attach fluorinated aryl groups to balance lipophilicity and metabolic stability.
  • Validation : Assess solubility via shake-flask assays and binding via SPR or ITC .

Methodological Considerations

  • Experimental design : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .
  • Data analysis : Use inferential statistics (e.g., ANOVA) for multi-variable experiments and report errors using standard deviations.
  • Safety protocols : Follow SDS guidelines for handling brominated compounds, including fume hood use and PPE (gloves, lab coats) .

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